![molecular formula C15H26S5 B12576404 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione CAS No. 600717-88-2](/img/structure/B12576404.png)
4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione is a sulfur-containing organic compound It is characterized by the presence of two ethylbutylsulfanyl groups attached to a 1,3-dithiole-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with 2-ethylbutyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The ethylbutylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis[(2-hydroxyethyl)sulfanyl]-1,3-dithiole-2-thione
- 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione
- 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione
Uniqueness
4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione is unique due to the presence of ethylbutylsulfanyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
600717-88-2 |
|---|---|
Molecular Formula |
C15H26S5 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
4,5-bis(2-ethylbutylsulfanyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C15H26S5/c1-5-11(6-2)9-17-13-14(20-15(16)19-13)18-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
LUVGKOZNIWDVLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CSC1=C(SC(=S)S1)SCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
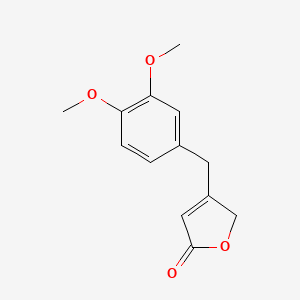
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
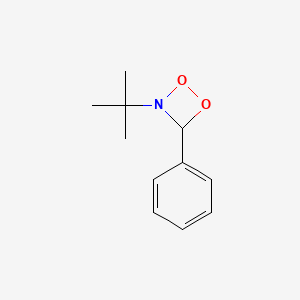
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
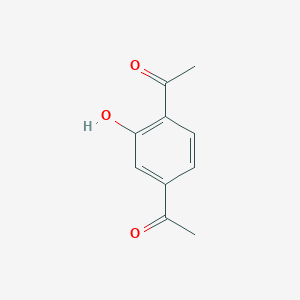
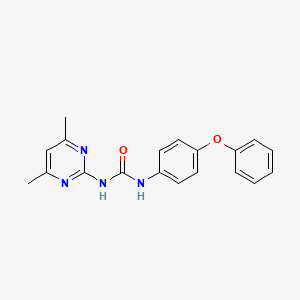
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)

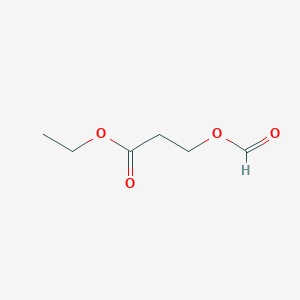
![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
